3-Fluoro-2-isobutoxyaniline
Overview
Description
3-Fluoro-2-isobutoxyaniline is a chemical compound with the CAS number 1286264-86-5 . It is used in various chemical reactions and has been offered by several chemical suppliers .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Fluoro-2-isobutoxyaniline are not available, fluorinated compounds are known to participate in various types of reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
- Scientific Field : Biomedical Applications
- Summary of Application : Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields due to their simplicity in preparation, sensitivity, and selectivity . They facilitate the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
- Methods of Application : The preparation of fluorescent probes involves the design and synthesis of a palette of probes based on various scaffolds . These probes feature varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts .
- Results or Outcomes : Many long-wavelength fluorescent probes have proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics . For example, one probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
properties
IUPAC Name |
3-fluoro-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYSFFXNXHFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-isobutoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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